molecular formula C14H17ClO2 B1322897 Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate CAS No. 51275-34-4

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate

Cat. No. B1322897
CAS RN: 51275-34-4
M. Wt: 252.73 g/mol
InChI Key: SHDCRBFNUMCGRF-UHFFFAOYSA-N
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Description

“Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate” is a chemical compound with a variety of unique properties. It has a molecular formula of C14H17ClO2 and an average mass of 252.737 Da .

Scientific Research Applications

Kinetic Studies in Carbonylation Reactions

Methyl cyclohexanecarboxylate, closely related to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate, has been studied for its role in carbonylation reactions. Yoshida et al. (1976) demonstrated that it can be obtained in high yields via carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine. They explored the effects of variables like palladium(II) chloride concentration, carbon monoxide pressure, and temperature on the rate of carbonylation, proposing a reaction mechanism based on their findings (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Crystal Structure Analysis

In the realm of crystallography, Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate analogs have been extensively studied. Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, including a compound structurally similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate. They observed that the cyclohexene rings in these compounds adopt sofa conformations with various hydrogen bond formations (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity

Research into the anticonvulsant properties of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate derivatives has been a significant focus. Scott et al. (1993) conducted an in-depth evaluation of similar compounds, employing models like the amygdala kindling model. They found that these compounds did not show activity against amygdala kindled seizures, providing insights into their efficacy and toxicity (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).

Reactions Involving Manganese(III)

Studies by Nishino et al. (1991, 1992) explored the reactions involving compounds similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate with manganese(III). These studies contribute to the understanding of cyclic peroxide formation from alkenes, active methylene compounds, and molecular oxygen (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991); (Qian, Yamada, Nishino, & Kurosawa, 1992).

properties

IUPAC Name

methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDCRBFNUMCGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate

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